![molecular formula C11H17N3O5 B174835 5-(叔丁氧羰基氨基甲基)-[1,3,4]恶二唑-2-羧酸乙酯 CAS No. 164029-51-0](/img/structure/B174835.png)
5-(叔丁氧羰基氨基甲基)-[1,3,4]恶二唑-2-羧酸乙酯
描述
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .科学研究应用
1. 在药物开发中的作用
5-(叔丁氧羰基氨基甲基)-[1,3,4]恶二唑-2-羧酸乙酯作为 1,3,4-恶二唑家族的一部分,由于恶二唑核心的多种药理特性,在药物开发中具有重要的价值。该化合物及其相关化合物在多种医疗条件下得到广泛应用,包括抗病毒、镇痛、抗炎、抗肿瘤、抗氧化和抗寄生虫治疗。特别是 1,3,4-恶二唑部分以其功效和低毒性而著称,使其成为合成旨在治疗多种疾病的新型药物的关键结构单元(Rana、Salahuddin 和 Sahu,2020)。
2. 治疗应用
对 1,3,4-恶二唑衍生物的研究,包括 5-(叔丁氧羰基氨基甲基)-[1,3,4]恶二唑-2-羧酸乙酯,强调了它们在药物化学中对广泛治疗应用的重要性。这些化合物已被探索用于抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病变和抗高血压活性等。它们独特的结构特征促进了与各种酶和受体的有效结合,从而产生广泛的生物活性(Verma 等人,2019)。
3. 合成和生物学重要性
1,3,4-恶二唑环的合成多功能性,包括其衍生物,在药物合成(BIODS)中至关重要。这些化合物以其广泛的合成和生物学应用而闻名,特别是在开发抗肿瘤、抗真菌、抗结核、抗疟疾和抗菌剂方面。这些结构的多样化合成路线突出了它们作为生物有前途的杂化结构在新型药物开发中的重要性(Karpenko、Panasenko 和 Knysh,2020)。
4. 金属离子传感应用
除了药理应用之外,5-(叔丁氧羰基氨基甲基)-[1,3,4]恶二唑-2-羧酸乙酯凭借其 1,3,4-恶二唑结构,促进了化学传感器的开发。这些化合物被用于创建用于金属离子传感的高光致发光量子产率框架,利用其优异的热和化学稳定性。这种实用性不仅跨越药理学,还跨越材料科学和有机电子学,展示了该化合物在科学研究中的多功能应用(Sharma、Om 和 Sharma,2022)。
属性
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKZLODEPRJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


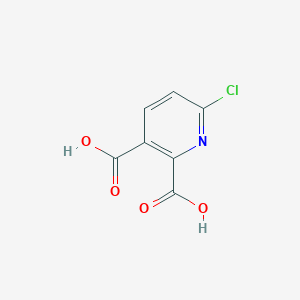
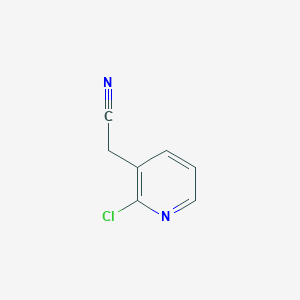
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
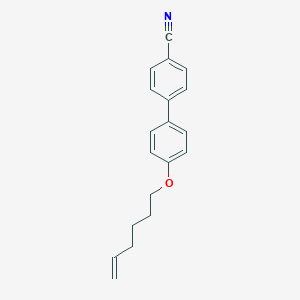
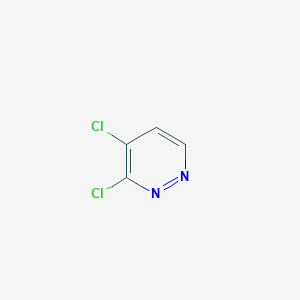
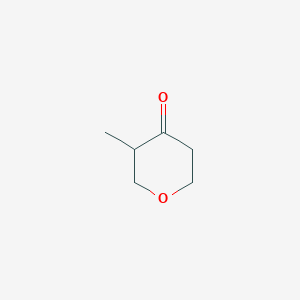
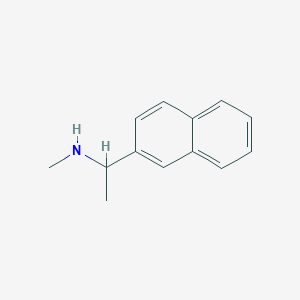
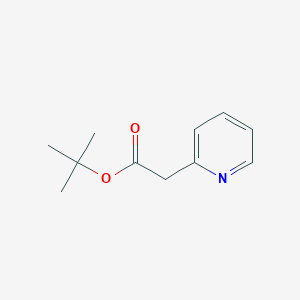
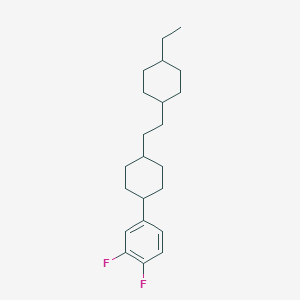
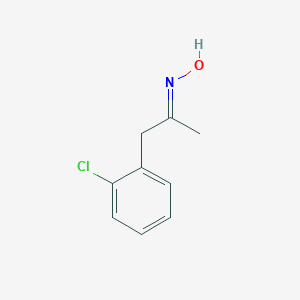
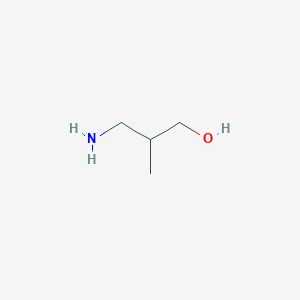
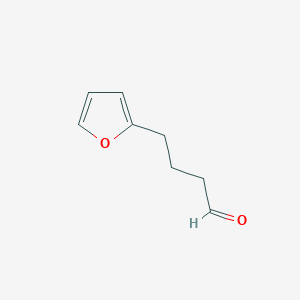
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)